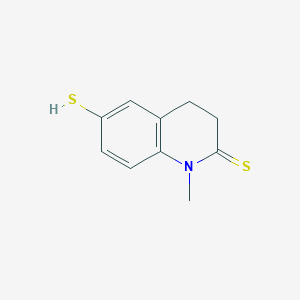
1-Methyl-6-sulfanyl-3,4-dihydroquinoline-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-6-sulfanyl-3,4-dihydroquinoline-2-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a member of the quinoline family and has a thione functional group attached to its structure.
Mechanism Of Action
The mechanism of action of 1-Methyl-6-sulfanyl-3,4-dihydroquinoline-2-thione is not fully understood. However, it has been proposed that its anti-tumor activity may be due to its ability to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-microbial activities.
Biochemical And Physiological Effects
Studies have shown that 1-Methyl-6-sulfanyl-3,4-dihydroquinoline-2-thione can affect various physiological processes. For example, it has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. These effects may contribute to its anti-inflammatory and anti-microbial activities.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Methyl-6-sulfanyl-3,4-dihydroquinoline-2-thione in lab experiments is its relatively low cost and ease of synthesis. In addition, it has been reported to have good stability and solubility in various solvents. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 1-Methyl-6-sulfanyl-3,4-dihydroquinoline-2-thione. One area of interest is its potential applications in the treatment of cancer. Further studies are needed to elucidate its mechanism of action and determine its efficacy in animal models and clinical trials. Another area of interest is its potential use as an anti-inflammatory or anti-microbial agent. Future research could focus on optimizing its structure to enhance its activity and reduce any potential side effects. Finally, more studies are needed to determine the safety profile of this compound and its potential for drug development.
Synthesis Methods
The synthesis of 1-Methyl-6-sulfanyl-3,4-dihydroquinoline-2-thione can be achieved by the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of a catalyst, followed by the addition of methyl iodide and sodium sulfide. This method has been reported to yield high purity and good yields of the desired product.
Scientific Research Applications
1-Methyl-6-sulfanyl-3,4-dihydroquinoline-2-thione has been extensively studied for its potential applications in medicinal chemistry. It has been reported to have anti-tumor, anti-inflammatory, and anti-microbial activities. In addition, it has been shown to inhibit the activity of certain enzymes such as tyrosinase and cholinesterase, which are involved in various physiological processes. These properties make it a promising candidate for the development of new drugs.
properties
CAS RN |
166883-43-8 |
|---|---|
Product Name |
1-Methyl-6-sulfanyl-3,4-dihydroquinoline-2-thione |
Molecular Formula |
C10H11NS2 |
Molecular Weight |
209.3 g/mol |
IUPAC Name |
1-methyl-6-sulfanyl-3,4-dihydroquinoline-2-thione |
InChI |
InChI=1S/C10H11NS2/c1-11-9-4-3-8(12)6-7(9)2-5-10(11)13/h3-4,6,12H,2,5H2,1H3 |
InChI Key |
YBCQUSDQHZPJPL-UHFFFAOYSA-N |
SMILES |
CN1C(=S)CCC2=C1C=CC(=C2)S |
Canonical SMILES |
CN1C(=S)CCC2=C1C=CC(=C2)S |
synonyms |
2(1H)-Quinolinethione, 3,4-dihydro-6-mercapto-1-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



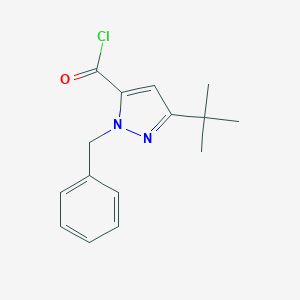
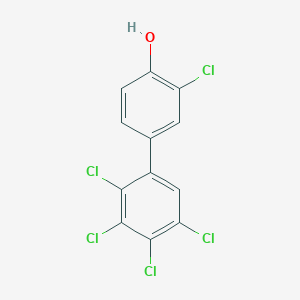
![5,6-Dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile](/img/structure/B62507.png)
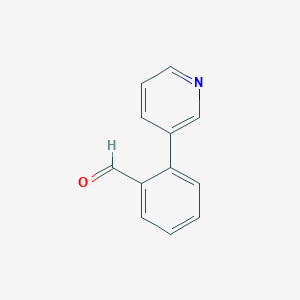
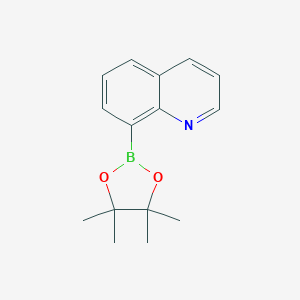
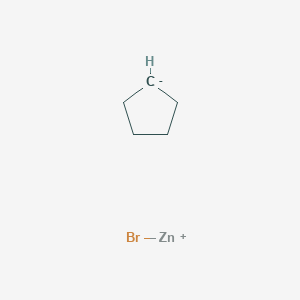
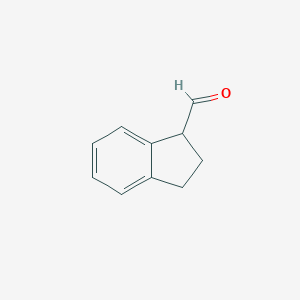
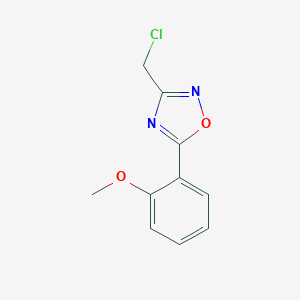
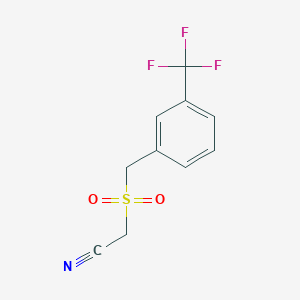
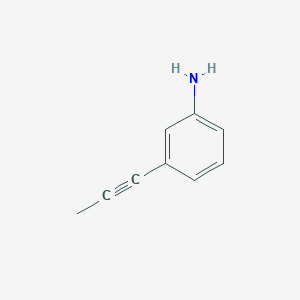
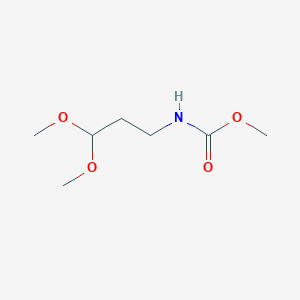
![[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester](/img/structure/B62528.png)
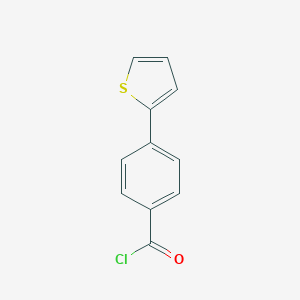
![3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B62535.png)